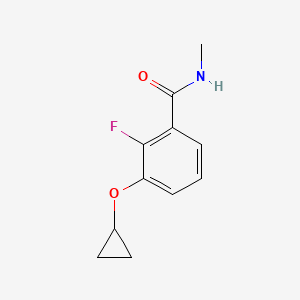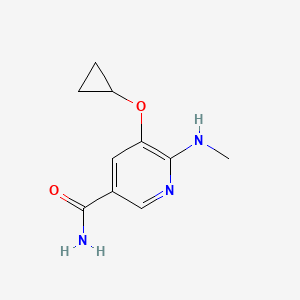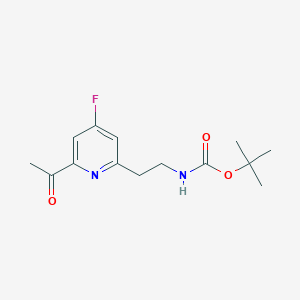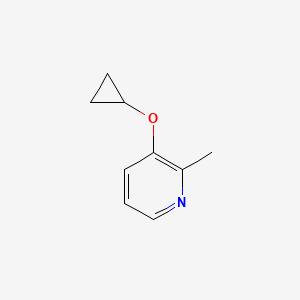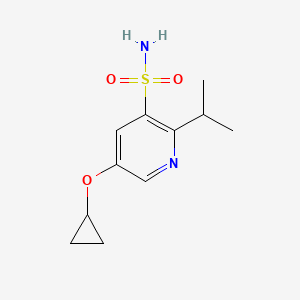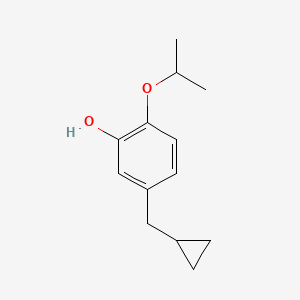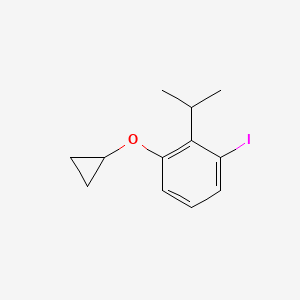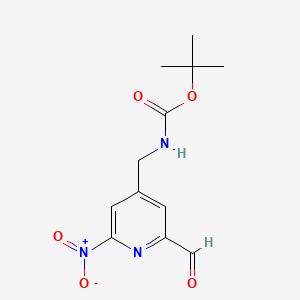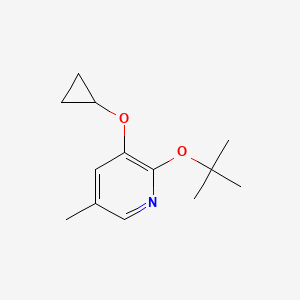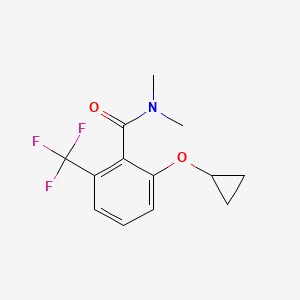
3-Cyclopropoxy-4-isopropylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-isopropylpicolinic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by a picolinic acid core substituted with cyclopropoxy and isopropyl groups, making it a unique derivative of picolinic acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-isopropylpicolinic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the Kulinkovich reaction, which allows the preparation of cyclopropanol derivatives by reacting Grignard reagents with esters in the presence of titanium(IV) isopropoxide as a catalyst . This reaction is known for its high diastereoselectivity and efficiency in forming cyclopropane rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Cyclopropoxy-4-isopropylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
科学的研究の応用
3-Cyclopropoxy-4-isopropylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-isopropylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
- 3-Cyclopropoxy-4-isopropoxypicolinic acid
- Other picolinic acid derivatives with different substituents.
Comparison: Compared to other similar compounds, 3-Cyclopropoxy-4-isopropylpicolinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)9-5-6-13-10(12(14)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
DQCPZJVIIIMZFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


